N-(3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enamide
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Overview
Description
N-(3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enamide is a compound that belongs to the class of benzopyrans, which are known for their diverse biological activities. This compound features a benzopyran ring system fused with a prop-2-enamide group, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Related compounds such as coumarin derivatives have been shown to interact with various enzymes and receptors .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding and ionic interactions .
Biochemical Pathways
Related compounds have been shown to affect various biochemical pathways .
Pharmacokinetics
Related compounds are generally well-absorbed and distributed throughout the body .
Result of Action
Related compounds have been shown to have various biological effects .
Action Environment
The action, efficacy, and stability of N-(3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enamide can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enamide typically involves the reaction of 3,4-dihydro-2H-1-benzopyran with prop-2-enamide under specific conditions. One common method involves the use of a catalyst such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in a solvent like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzopyran derivatives.
Scientific Research Applications
N-(3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical products
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1-benzopyran: A precursor in the synthesis of various benzopyran derivatives.
Coumarin: Another benzopyran derivative known for its anticoagulant properties.
Chromone: A structurally related compound with diverse biological activities
Uniqueness
N-(3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enamide is unique due to its specific structural features that confer distinct chemical reactivity and biological activity. Its combination of a benzopyran ring with a prop-2-enamide group allows for unique interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-(3,4-dihydro-2H-chromen-4-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-12(14)13-10-7-8-15-11-6-4-3-5-9(10)11/h2-6,10H,1,7-8H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDMFYXYYWRNGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCOC2=CC=CC=C12 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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